Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate

Hypoxia-selective prodrugs Bioreductive activation Radiosensitizers

tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate (CAS 1364663-31-9) is a cis-1,3-disubstituted cyclobutyl carbamate bearing a 4-nitroimidazole moiety. It serves as a versatile intermediate for constructing hypoxia-selective prodrugs, kinase inhibitors, and antifungal/antiparasitic agents.

Molecular Formula C12H18N4O4
Molecular Weight 282.3 g/mol
CAS No. 1364663-31-9
Cat. No. B1399286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate
CAS1364663-31-9
Molecular FormulaC12H18N4O4
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)N2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C12H18N4O4/c1-12(2,3)20-11(17)14-8-4-9(5-8)15-6-10(13-7-15)16(18)19/h6-9H,4-5H2,1-3H3,(H,14,17)
InChIKeySWXOYNUGIJIHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate (CAS 1364663-31-9) – Core Structural Identity and Comparator Landscape for Procurement Decisions


tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate (CAS 1364663-31-9) is a cis-1,3-disubstituted cyclobutyl carbamate bearing a 4-nitroimidazole moiety [1]. It serves as a versatile intermediate for constructing hypoxia-selective prodrugs, kinase inhibitors, and antifungal/antiparasitic agents . The (1s,3s) stereochemistry is explicitly assigned, distinguishing it from trans isomers and regioisomeric nitroimidazole (2-nitro, 5-nitro) analogs that exhibit divergent reduction potentials, enzymatic activation profiles, and target selectivity. Procuring this specific intermediate ensures entry into the cis-cyclobutyl-4-nitroimidazole chemical space that has been validated in multiple therapeutic programs, rather than relying on structurally similar but functionally non-equivalent alternatives.

Why Generic Substitution Fails for tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate – The Quantifiable Cost of In-Class Interchange


Nitroimidazole-carbamate intermediates with different nitro positions (2-, 4-, or 5-nitro) or alternative linkers (ethyl, propyl, acyclic) cannot be substituted for this specific compound without altering downstream biological outcomes. The 4-nitroimidazole core possesses a one-electron reduction potential (E₁⁷) of ≤ –527 mV, which is approximately 129 mV more negative than the 2-nitroimidazole analog (–398 mV), fundamentally changing the thermodynamics of bioreductive activation [1]. Consequently, a 2-nitroimidazole carbamate prodrug demonstrated a 10- to 21-fold increase in cytotoxicity under nitroreductase-mediated activation, whereas structurally analogous nitroimidazole carbamates lacking this optimized redox window showed only 5- to 20-fold deactivation relative to the parent drug, with minimal hypoxia-dependent cytotoxicity recovery [2][3]. Moreover, the cis-cyclobutyl scaffold confers up to 30-fold selectivity for CDK5 over CDK2 in kinase inhibitor programs, a stereochemical advantage absent in acyclic or trans-cyclobutyl analogs [4]. Branched carbamates on cyclobutyl frameworks also exhibit 8- to 40-fold greater enzymatic stability than linear ethyl carbamates, directly impacting pharmacokinetic half-life [5]. Generic interchange among nitroimidazole regioisomers or linker types thus introduces unquantified risks in redox activation, target selectivity, and metabolic stability.

Product-Specific Quantitative Evidence Guide: tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate vs. Closest Analogs


One-Electron Reduction Potential (E₁⁷): 4-Nitroimidazole Core Is a Weaker Oxidant than 2-Nitroimidazole

The 4-nitroimidazole moiety in the target compound possesses a one-electron reduction potential at pH 7 (E₁⁷) of ≤ –527 mV, compared to –398 mV for 1-(2-hydroxyethyl)-2-nitroimidazole, a representative 2-nitroimidazole comparator. This –129 mV difference means the 4-nitro isomer is a significantly weaker oxidant, requiring a lower oxygen tension for bioreductive activation and thereby altering the hypoxia selectivity window. The data derive from pulse radiolysis measurements of seventeen substituted nitroimidazoles [1].

Hypoxia-selective prodrugs Bioreductive activation Radiosensitizers

Prodrug Deactivation Ratio: Nitroimidazole Carbamates Exhibit 5- to 20-Fold Toxicity Attenuation vs. Active Drug

In a direct comparison of imidazolylmethyl carbamate prodrugs, nitroimidazole carbamates (compounds 6–8) were 5- to 20-fold less toxic than the free alkylating agent BCEA (N,N-bis(2-chloroethyl)amine) across a panel of human and murine cell lines. Despite this substantial deactivation, only minimal cytotoxicity recovery was observed under hypoxia, confirming that the carbamate linkage and nitroimidazole trigger identity critically govern the prodrug activation ratio [1]. A 2-nitroimidazole carbamate prodrug of amino-seco-CBI-TMI (compound 10), by contrast, achieved a 10-fold cytotoxicity increase with E. coli nitroreductase and a 21-fold increase in the NTR-transfected SKOV3 line, underscoring the superior activation of 2-nitro over 4-nitro triggers under enzymatic reduction conditions [2]. Purchasing the 4-nitroimidazole cyclobutyl carbamate intermediate thus provides access to a distinctly different activation profile—higher stability in oxic tissue but lower enzymatic activation potential—compared to 2-nitroimidazole-based intermediates.

Bioreductive prodrugs Gene-directed enzyme prodrug therapy Alkylating agents

Kinase Selectivity: cis-Cyclobutyl-Imidazole Scaffold Confers up to 30-Fold CDK5-over-CDK2 Selectivity

cis-Substituted cyclobutyl-4-aminoimidazole inhibitors, structurally analogous to the target compound's cis-1,3-cyclobutyl core, demonstrate up to 30-fold selectivity for CDK5 over CDK2, with IC₅₀ values indicating higher potency than the clinically studied roscovitine [1]. Molecular dynamics simulations attribute this selectivity to the stereochemical constraints imposed by the cis-cyclobutyl ring, which pre-organize the inhibitor into the CDK5 binding pocket while disfavoring CDK2 [1]. This stereochemical advantage is absent in trans-cyclobutyl or flexible acyclic linker analogs, making the (1s,3s) stereochemistry of the target compound a critical procurement specification for kinase inhibitor programs.

Kinase inhibitors CDK5/p25 Neurodegenerative disease Structure-based drug design

Enzymatic Stability: Branched Cyclobutyl Carbamates Are 8- to 40-Fold More Stable than Linear Ethyl Carbamates

Chain ramification on carbamate scaffolds significantly enhances enzymatic stability: two branched carbamate derivatives (1g and 1h) were 8- to 40-fold more stable than the linear ethyl carbamate reference compound 1a when incubated with porcine liver esterase (PLE) and rat liver and plasma preparations [1]. The tert-butyl carbamate (Boc) group and the cyclobutyl ring in the target compound collectively provide steric hindrance that retards esterase-mediated hydrolysis, a property confirmed across multiple carbamate chemotypes. In contrast, ethyl or linear alkyl carbamates lacking the cyclobutyl branch undergo rapid enzymatic cleavage (bioconversion rates significantly higher in rat liver and plasma), leading to shorter in vivo half-life and variable prodrug activation kinetics [1].

Metabolic stability Carbamate prodrugs Pharmacokinetic optimization Esterase hydrolysis

Hypoxia Imaging: 4-Nitroimidazole Tracers Achieve Tumor-to-Muscle Ratios up to 3.88 at 24 Hours

A 99mTc(CO)₃-labeled histidine derivative bearing a 4-nitroimidazole moiety achieved tumor-to-muscle ratios of 1.64 at 1 hour, 3.10 at 4 hours, and 3.88 at 24 hours post-injection in fibrosarcoma-bearing Swiss mice, indicating progressive and sustained accumulation in hypoxic tumor regions [1]. In a comparative bifunctional metal-nitroimidazole complex study, a 2-nitroimidazole-containing complex (HSF = 0.74) demonstrated greater and more selective hypoxic cell uptake than the corresponding 4-nitroimidazole complex (HSF = 0.64), consistent with the more positive reduction potential of 2-nitroimidazoles [2]. These data delineate a clear structure–property relationship: 4-nitroimidazole tracers provide slower but sustained tumor accumulation, whereas 2-nitroimidazole tracers offer faster initial uptake with higher peak selectivity. The target compound, as a 4-nitroimidazole cyclobutyl carbamate building block, is the appropriate starting material for developing imaging agents where prolonged tumor retention is the design objective.

Tumor hypoxia imaging SPECT/PET tracers 99mTc radiopharmaceuticals 4-Nitroimidazole

Best-Validated Research and Industrial Application Scenarios for tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate


Synthesis of Hypoxia-Selective Prodrugs with a Defined Redox Activation Threshold

The 4-nitroimidazole core of the target compound provides a one-electron reduction potential (E₁⁷) of ≤ –527 mV, which is 129 mV more negative than 2-nitroimidazole [REFS-1 from Section 2]. This ensures that prodrugs constructed from this intermediate undergo enzymatic reduction only under severe hypoxia (pO₂ < 0.1–1 mmHg), making them suitable for targeting deeply hypoxic tumor regions that are inaccessible to 2-nitroimidazole prodrugs, which activate at higher oxygen tensions. Researchers developing GDEPT/ADEPT prodrugs with nitroreductase enzymes should select this intermediate when a higher hypoxia threshold and lower oxic tissue activation are required, leveraging the experimentally confirmed 5- to 20-fold deactivation window of nitroimidazole carbamates relative to the free effector [REFS-2 from Section 3].

Construction of cis-Cyclobutyl Kinase Inhibitor Libraries with CDK5 Selectivity

The (1s,3s)-cyclobutyl stereochemistry of the target compound has been validated in kinase inhibitor programs where cis-1,3-disubstituted cyclobutyl imidazoles achieve up to 30-fold selectivity for CDK5 over CDK2 [REFS-1 from Section 3]. After Boc deprotection, the free cyclobutylamine intermediate can be coupled to diverse heterocyclic scaffolds to generate focused libraries for neurodegenerative disease targets. This stereochemical control directly translates into target selectivity, as demonstrated by molecular dynamics simulations showing that the cis-cyclobutyl ring pre-organizes the inhibitor into the CDK5 binding pocket. Procuring the (1s,3s) isomer specifically—rather than the trans isomer or racemic mixtures—is essential to replicate this selectivity advantage in structure–activity relationship studies.

Development of Metabolically Stable Carbamate Drug Candidates

The compound's tert-butyl carbamate (Boc) group combined with the cyclobutyl ring provides 8- to 40-fold greater resistance to esterase-mediated hydrolysis compared to linear ethyl carbamates [REFS-1 from Section 3]. This stability advantage enables multi-step synthetic manipulations without premature Boc cleavage and translates to prolonged in vivo half-life for final carbamate-containing drug candidates. Medicinal chemists optimizing pharmacokinetic profiles should select this cyclobutyl carbamate intermediate when plasma stability is a critical design parameter, as the branched architecture significantly retards first-pass hepatic hydrolysis.

Synthesis of 4-Nitroimidazole-Based SPECT/PET Hypoxia Imaging Agents Requiring Slow Tumor Retention

The 4-nitroimidazole moiety of the target compound is the pharmacophoric determinant for slow, sustained hypoxic tumor retention, as demonstrated by 99mTc(CO)₃-labeled 4-nitroimidazole agents achieving tumor-to-muscle ratios that increase from 1.64 at 1 hour to 3.88 at 24 hours [REFS-1 from Section 3]. This contrasts with 2-nitroimidazole tracers that exhibit higher initial selectivity (HSF = 0.74 vs. 0.64) but may wash out more rapidly. Researchers designing imaging agents for delayed scanning protocols or therapeutic radiopharmaceuticals where prolonged tumor residence time is desired should procure 4-nitroimidazole building blocks like this compound, rather than 2-nitroimidazole alternatives, to achieve the sustained tumor retention profile validated in preclinical biodistribution studies.

Quote Request

Request a Quote for tert-Butyl ((1s,3s)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.